Methanimidamide, N,N'-bis(3,5-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanimidamide, N,N’-bis(3,5-dimethylphenyl)- is a chemical compound with the empirical formula C17H20N2. It is also known by its synonym, N,N’-Bis(2,4-dimethylphenyl)methanimidamide . This compound is part of the amidine family, characterized by the presence of a C=N group bonded to nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanimidamide, N,N’-bis(3,5-dimethylphenyl)- can be synthesized through various synthetic routes. One common method involves the reaction of 3,5-dimethylaniline with formamidine acetate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Methanimidamide, N,N’-bis(3,5-dimethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N,N’-bis(3,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methanimidamide, N,N’-bis(3,5-dimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Methanimidamide, N,N’-bis(3,5-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,4-xylyl)formamidine: Similar structure but with different substituents on the aromatic ring.
Formamidine acetate: A simpler amidine derivative with different functional groups.
Uniqueness
Methanimidamide, N,N’-bis(3,5-dimethylphenyl)- is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
64107-05-7 |
---|---|
Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N,N'-bis(3,5-dimethylphenyl)methanimidamide |
InChI |
InChI=1S/C17H20N2/c1-12-5-13(2)8-16(7-12)18-11-19-17-9-14(3)6-15(4)10-17/h5-11H,1-4H3,(H,18,19) |
InChI Key |
YNIOEYREUIUVNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=NC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.